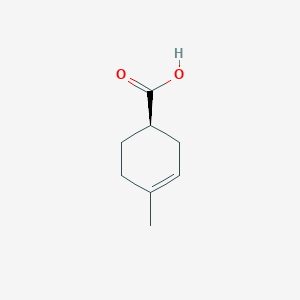

![molecular formula C25H20O7 B2425408 [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] furan-2-carboxylate CAS No. 610752-56-2](/img/structure/B2425408.png)

[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] furan-2-carboxylate” is a chemical compound with the molecular formula C28H24O7 . It has a molecular weight of 472.5 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes several key features. It has a benzodioxane fragment, a chromen fragment, and a furan-2-carboxylate fragment . The InChI string and Canonical SMILES can be used to visualize the structure .Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA of 5.6, indicating its partition coefficient between octanol and water. It has no hydrogen bond donors, seven hydrogen bond acceptors, and seven rotatable bonds . Its exact mass and monoisotopic mass are both 472.15220310 g/mol . The topological polar surface area is 80.3 Ų .Scientific Research Applications

Bioactive Furanyl-Substituted Compounds

Furanyl-substituted compounds, including furan derivatives, are prominent in drug design due to their structural roles in bioactive molecules. Research highlights the importance of furan-2-yl and furan-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The review by Ostrowski (2022) delves into the significance of heteroaryl substituents, comparing them with their aryl counterparts to assess the impact on activities. This study encompasses a broad range of derivatives and discusses modifications aimed at optimizing antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, emphasizing the role of furan derivatives in enhancing bioactivity (Ostrowski, 2022).

Furan Derivatives from Plant Biomass

Chernyshev et al. (2017) review the conversion of plant biomass into furan derivatives and their potential as a sustainable alternative to non-renewable hydrocarbon sources. The study covers the synthesis of 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose, highlighting its role as a platform chemical for producing monomers, polymers, fuels, and various chemicals. This research points to the importance of furan derivatives in the development of new materials and energy solutions, demonstrating the wide application potential beyond pharmaceuticals (Chernyshev, Kravchenko, & Ananikov, 2017).

Furan Fatty Acids and Health

Research on furan fatty acids, as reviewed by Xu et al. (2017), reveals their positive health benefits, including antioxidant and anti-inflammatory activities. These studies explore the complex role of furan fatty acids and their metabolites in health, discussing their potential benefits and the controversies surrounding their impact on diabetes and renal health. This review contributes to the understanding of furan derivatives in nutrition and health, suggesting that, on balance, they are beneficial (Xu et al., 2017).

Heterogeneous Catalysis for Furan Production

Agirrezabal-Telleria, Gandarias, and Arias (2014) focus on the production of furan-derived compounds, such as furfural and hydroxymethylfurfural, from renewable carbohydrates using heterogeneous acid-catalysts. This review emphasizes the importance of catalyst selectivity and reaction conditions in achieving efficient conversion processes, showcasing the role of furan derivatives in sustainable chemistry and the valorization of biomass (Agirrezabal-Telleria, Gandarias, & Arias, 2014).

Future Directions

Properties

IUPAC Name |

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O7/c1-2-4-16-11-17-22(13-21(16)32-25(27)20-5-3-8-28-20)31-14-18(24(17)26)15-6-7-19-23(12-15)30-10-9-29-19/h3,5-8,11-14H,2,4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYXDHJUWXSPPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC(=O)C3=CC=CO3)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425326.png)

![(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone](/img/structure/B2425329.png)

![5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate](/img/structure/B2425330.png)

![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2425334.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2425335.png)

![3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2425337.png)

![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2425338.png)

![Methyl 5,5,7,7-tetramethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425339.png)

![Methyl 5-cyano-2-hydroxy-4-(4-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2425341.png)

![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2425344.png)

![Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate](/img/structure/B2425347.png)